molecular formula C81H114N18O18S3 B117625 Somatostatin, pro(2)-met(13)- CAS No. 145038-23-9

Somatostatin, pro(2)-met(13)-

Cat. No.: B117625
CAS No.: 145038-23-9
M. Wt: 1724.1 g/mol
InChI Key: UGHCIZOZFGPXEZ-MUYMQMCLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Somatostatin (B550006) Peptide Family and its Research Significance

The somatostatin (SST) family of peptides represents a diverse and crucial area of study in the field of neuroendocrinology and beyond. These peptides, which are structurally varied, play significant roles in regulating growth, development, and metabolism across vertebrates. researchgate.net The family includes multiple forms that differ in amino acid chain length and composition. oup.com The primary members are somatostatin-14 (SS-14) and somatostatin-28 (SS-28), both of which are derived from the same precursor molecule, preproSRIF, through post-translational processing. mdpi.com

The research significance of the somatostatin family is underscored by its wide range of physiological actions. Initially discovered for its ability to inhibit the release of growth hormone (GH) from the pituitary gland, its functions are now known to be far more extensive. mdpi.comnih.gov Somatostatins act as neurotransmitters and endocrine regulators, primarily exerting inhibitory effects. mdpi.com They are involved in the regulation of various hormones, including insulin (B600854) and glucagon (B607659), and play a role in gastrointestinal functions such as gastric acid secretion and intestinal motility. mdpi.comwikipedia.org

The actions of somatostatin are mediated by a family of five distinct G protein-coupled receptors (SSTR1-5), which are distributed differently throughout the body. mdpi.comguidetopharmacology.org This receptor diversity allows for the tissue-specific and function-specific actions of somatostatin peptides. The interaction between somatostatin and its receptors activates numerous intracellular signaling pathways, leading to a variety of cellular responses. oup.com The widespread distribution and pleiotropic actions of the somatostatin system have made it a significant focus of academic research, with implications for understanding both normal physiology and various pathological conditions. frontiersin.org

Historical Context of Somatostatin Variant Discovery and Characterization

The journey of somatostatin research began in 1973 with the unexpected discovery of a 14-amino acid peptide that inhibited the release of growth hormone from sheep hypothalami. nih.gov This peptide was named somatostatin, and its discovery opened the door to a new field of neuropeptide research. nih.gov The initial characterization of somatostatin was challenging due to its extremely short half-life, which spurred the synthesis of more stable and potent analogs to better understand its properties. nih.gov

Subsequent research revealed that somatostatin was not a single entity but rather part of a larger family of peptides. oup.com In the early 1980s, a 28-amino acid form, SS-28, was characterized from porcine gut, which is an N-terminally extended form of SS-14. bioscientifica.com The realization that multiple forms of somatostatin exist was further solidified by the discovery of a multigene family in various species, particularly in fish. researchgate.netnih.gov For instance, three distinct somatostatin genes have been identified in goldfish. researchgate.netnih.gov

The discovery of somatostatin variants was often a result of advancing analytical and isolation technologies. nih.gov Molecular cloning techniques have been instrumental in identifying the cDNAs encoding the precursors of different somatostatin isoforms in a wide range of vertebrates, from fish to mammals. oup.com These studies have shown that while the C-terminal tetradecapeptide of the precursors exhibits strong structural similarity, the N-terminal flanking peptides are highly divergent. oup.com The identification of these variants, such as [Pro2, Met13]somatostatin-14 in frogs and [Pro2]SRIF-14 in goldfish, has highlighted the evolutionary diversity and functional specificity within the somatostatin peptide family. researchgate.netnih.govnih.govoup.com

Specific Academic Focus on Somatostatin, pro(2)-met(13)- (SS2 or [Pro2, Met13]somatostatin-14)

Somatostatin, pro(2)-met(13)-, also known as SS2 or [Pro2, Met13]somatostatin-14, is a specific variant of somatostatin that has been a subject of focused academic inquiry, particularly in non-mammalian vertebrates. This isoform was notably characterized in frog brain, where it co-exists with the more common somatostatin-14 (SS1). nih.govdoi.org The discovery of SS2 revealed the existence of a somatostatin gene family in tetrapods. oup.com

Research on SS2 has often centered on its distinct biological activities and receptor binding affinities compared to SS1. In studies on frog pituitary cells, SS2 was found to be significantly more potent than SS1 in competing for somatostatin receptor binding sites. nih.govdoi.org Both SS1 and SS2 were shown to inhibit the stimulatory effects of human growth hormone-releasing factor (hGRF) on cyclic AMP (cAMP) formation and growth hormone (GH) secretion. nih.govdoi.org

The gene encoding the precursor of SS2 (PSS2) is expressed in specific hypothalamic nuclei that are involved in the control of the pituitary gland in frogs. nih.govdoi.org Further investigation has revealed that the PSS2 gene is also actively expressed in the intermediate lobe of the frog pituitary, specifically in melanotrope cells. oup.comresearchgate.net This suggests that SS2 may have localized regulatory roles within the pituitary. oup.comresearchgate.net

Studies on the ontogeny of SS2 in frogs have shown that its expression begins early in development and is widely distributed, suggesting it may act as a neuromodulator or neurotransmitter during this period. nih.gov The presence of SS2 in sensory organs like taste buds and olfactory organs further suggests its involvement in processing chemical signals. nih.gov The specific functions and regulatory mechanisms of SS2 continue to be an active area of investigation, contributing to a deeper understanding of the complexity of the somatostatin system.

Research Findings on Somatostatin, pro(2)-met(13)- (SS2)

CategoryFindingSpecies Studied
Receptor Binding SS2 is significantly more potent than SS1 in competing with a radioligand for somatostatin receptors. nih.govdoi.orgFrog
IC50 Value The IC50 value for SS2 in competing for radioligand binding was 1.2 +/- 0.2 nM, compared to 5.6 +/- 0.6 nM for SS1. nih.govFrog
cAMP Formation Both SS1 and SS2 induce a modest but significant reduction in cAMP formation in dispersed distal lobe cells. nih.govFrog
GH Release SS1 and SS2 did not affect spontaneous growth hormone (GH) release but inhibited GH release stimulated by hGRF. nih.govdoi.orgFrog
Gene Expression The gene encoding the SS2 precursor (PSS2) is expressed in hypothalamic nuclei and the intermediate lobe of the pituitary. oup.comnih.govdoi.orgresearchgate.netFrog
Developmental Role PSS2-expressing neurons appear early in development and are widely distributed, suggesting a role as a neuromodulator/neurotransmitter during ontogeny. nih.govFrog
Sensory System SS2-like immunoreactivity is found in taste buds and olfactory organs, suggesting a role in processing chemical information. nih.govFrog

Properties

CAS No.

145038-23-9

Molecular Formula

C81H114N18O18S3

Molecular Weight

1724.1 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C81H114N18O18S3/c1-45(84)80(115)99-35-20-31-64(99)77(112)95-62(43-118)76(111)88-54(29-16-18-33-82)68(103)93-61(41-65(85)102)74(109)91-57(37-48-21-8-5-9-22-48)71(106)90-58(38-49-23-10-6-11-24-49)72(107)92-60(40-51-42-86-53-28-15-14-27-52(51)53)73(108)87-55(30-17-19-34-83)70(105)97-67(47(3)101)79(114)94-59(39-50-25-12-7-13-26-50)75(110)98-66(46(2)100)78(113)89-56(32-36-120-4)69(104)96-63(44-119)81(116)117/h5-15,21-28,42,45-47,54-64,66-67,86,100-101,118-119H,16-20,29-41,43-44,82-84H2,1-4H3,(H2,85,102)(H,87,108)(H,88,111)(H,89,113)(H,90,106)(H,91,109)(H,92,107)(H,93,103)(H,94,114)(H,95,112)(H,96,104)(H,97,105)(H,98,110)(H,116,117)/t45-,46+,47+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,66-,67-/m0/s1

InChI Key

UGHCIZOZFGPXEZ-MUYMQMCLSA-N

SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C6CCCN6C(=O)C(C)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C6CCCN6C(=O)C(C)N)O

Other CAS No.

145038-23-9

sequence

APCKNFFWKTFTMC

Synonyms

2-Pro-13-Met-somatostatin
somatostatin, Pro(2)-Met(13)-
somatostatin, prolyl(2)-methionyl(13)-

Origin of Product

United States

Molecular Biology and Biosynthesis of Somatostatin, Pro 2 Met 13

Genetic Basis and Precursor Diversity

Somatostatin (B550006) Gene Family Evolution and Identified Variants

The somatostatin (SST) gene family has a rich and complex evolutionary history, characterized by multiple gene duplication events that have given rise to a diversity of somatostatin variants across vertebrates. pnas.orgias.ac.in It is now widely accepted that the somatostatin and urotensin II (UII) gene families share a common ancestor, having evolved from a single ancestral gene through local and segmental duplications. pnas.orgnih.gov This shared ancestry is supported by the physical linkage of somatostatin and UII-related peptide genes on the same chromosomes in some species. pnas.orgnih.gov

The evolution of the somatostatin system is thought to have begun around 395 million years ago. ias.ac.in The ancestral somatostatin gene underwent duplications, leading to the emergence of different somatostatin genes. pnas.orgias.ac.innih.gov In vertebrates, at least six somatostatin genes have been identified, namely SST1, SST2, SST3, SST4, SST5, and SST6. mdpi.commdpi.com The SST1 and SST2 genes are believed to have arisen from the early whole-genome duplications (1R/2R) in vertebrate evolution. mdpi.com The SST1 gene is found in all vertebrate classes, from agnathans to mammals, and is considered the ancestral gene of the family. nih.govmdpi.com

The SST2 gene, which gives rise to the variant [Pro²,Met¹³]somatostatin-14, is also known as cortistatin (CST) in placental mammals. pnas.orgnih.gov The orthology between the SST2 and CST genes is supported by phylogenetic analyses and the fact that their processing products both feature a Glycine to Proline substitution at position 2. bioscientifica.com Further diversification of the somatostatin gene family occurred in teleost fish, which possess additional genes like SST3, SST4, SST5, and SST6, likely arising from the teleost-specific whole-genome duplication (3R) and subsequent tandem duplications. ias.ac.inmdpi.com

The identification of multiple somatostatin precursors in various species, such as anglerfish and frogs, provided early evidence for the existence of a multigene family. nih.govpnas.org For instance, in the frog Rana ridibunda, two distinct cDNAs encoding different somatostatin precursors were isolated. nih.gov One encodes prepro-somatostatin-14 (PSS1), which is highly similar to the mammalian precursor, while the other encodes prepro-[Pro²,Met¹³]somatostatin-14 (PSS2). nih.gov

Table 1: Major Somatostatin Gene Variants and Their Evolutionary Origins

Gene VariantEvolutionary OriginKey Characteristics
SST1 Ancestral gene, present in all vertebrates. nih.govmdpi.comEncodes the highly conserved somatostatin-14 (SS-14). nih.gov
SST2/CST Arose from duplication of the SS1 gene. pnas.orgEncodes [Pro²,Met¹³]somatostatin-14 (SS2) in frogs and cortistatin (CST) in mammals. pnas.orgnih.govoup.com
SST3, SST4, SST5, SST6 Arose from teleost-specific genome duplication (3R) and tandem duplications. ias.ac.inmdpi.comFound primarily in teleost fish, contributing to greater diversity in this lineage. ias.ac.inmdpi.com

Characterization of Preprosomatostatin-2 (PSS2) Encoding Somatostatin, pro(2)-met(13)-

Preprosomatostatin-2 (PSS2) is the precursor protein that encodes the somatostatin variant [Pro²,Met¹³]somatostatin-14 (SS2). nih.govoup.com The cDNA for PSS2 was first characterized in the frog Rana ridibunda. nih.gov In this species, the PSS2 cDNA encodes a 103-amino acid protein. nih.gov A key feature of PSS2 is that while its C-terminus contains the sequence for the SS2 peptide, the remainder of the precursor protein shows little sequence similarity to Preprosomatostatin-1 (PSS1). nih.gov

The structure of the PSS2 gene and its resulting protein has been studied in various species, including amphibians and fish. nih.govbioscientifica.comoup.com In the frog, the PSS2 precursor contains a signal peptide at its N-terminus, followed by a pro-region, and finally the 14-amino acid SS2 sequence at the C-terminus, which is flanked by a dibasic cleavage site for post-translational processing. researchgate.net

Differential Gene Expression of Somatostatin Variants Across Tissues (e.g., Frog Brain and Pituitary)

The various somatostatin genes exhibit distinct patterns of expression across different tissues, suggesting that the resulting peptide variants may have specialized functions. nih.govresearchgate.netnih.gov This is particularly evident in the frog, where the expression of the PSS1 and PSS2 genes has been extensively studied. nih.govoup.comresearchgate.net

In the frog brain, both PSS1 and PSS2 mRNAs are present, but their distribution is differential. nih.gov In situ hybridization studies have revealed that while there is some overlap, certain brain regions show exclusive or predominant expression of one variant over the other. nih.gov For example, specific nuclei within the septum, pallium, amygdaloid complex, thalamus, and hypothalamus show differential expression of PSS1 and PSS2 genes. nih.gov

A striking example of tissue-specific expression is found in the frog pituitary gland. oup.comresearchgate.net The PSS2 gene is intensely expressed in the melanotrope cells of the intermediate lobe (pars intermedia) of the pituitary, while the PSS1 gene is not. oup.comresearchgate.net High concentrations of PSS2 mRNA have been detected in the pars intermedia through Northern blot analysis and in situ hybridization. researchgate.net In contrast, PSS1 mRNA is found in the hypothalamus, which projects nerve fibers to the pituitary. researchgate.netnih.gov This differential expression suggests that SS2 produced in the pituitary and SS1 produced in the hypothalamus may have distinct roles in regulating pituitary hormone secretion. oup.comnih.gov

The expression of PSS2 is not limited to the brain and pituitary. During frog development, PSS2-like immunoreactivity has also been observed in sensory organs such as the olfactory and vomeronasal organs, and taste buds, suggesting a role in processing chemical cues. nih.gov The widespread yet distinct distribution of the different somatostatin gene transcripts underscores the functional diversification of this peptide family. nih.govresearchgate.net

Table 2: Differential Expression of PSS1 and PSS2 in Frog Tissues

TissuePSS1 ExpressionPSS2 Expression
Brain Widely expressed, including in hypothalamic nuclei. nih.govnih.govDifferentially expressed in various brain regions, often with distinct localization from PSS1. nih.gov
Pituitary - Intermediate Lobe Not expressed. oup.comresearchgate.netIntensely expressed in melanotrope cells. oup.comresearchgate.net
Pituitary - Neural Lobe Nerve fibers expressing SS1 are present. researchgate.netLimited presence.
Pancreas & Gastrointestinal Tract Expressed. oup.comNot typically expressed. bioscientifica.com
Sensory Organs (developing) Not reported.Expressed in olfactory organs and taste buds. nih.gov

Post-Translational Processing Pathways of Somatostatin, pro(2)-met(13)- Precursors

Proteolytic Cleavage Mechanisms of Preprosomatostatin and Prosomatostatin (B1591216)

The biosynthesis of mature somatostatin peptides, including Somatostatin, pro(2)-met(13)-, involves a series of post-translational modifications, primarily proteolytic cleavage of larger precursor molecules. mdpi.comcolostate.edu The initial translation product is preprosomatostatin, which contains an N-terminal signal peptide. mdpi.comnih.gov This signal peptide directs the precursor to the endoplasmic reticulum and is subsequently cleaved off, yielding prosomatostatin. nih.govnih.gov

Prosomatostatin is then transported to the trans-Golgi network (TGN) and packaged into secretory granules, where further processing occurs. rupress.org The cleavage of prosomatostatin to generate the final, biologically active peptides is carried out by prohormone convertases (PCs), a family of serine endoproteases. umich.eduresearchgate.net These enzymes recognize and cleave at specific sites within the prohormone, which are typically pairs of basic amino acids such as Arginine-Lysine (Arg-Lys) or Lysine-Lysine (Lys-Lys). researchgate.netumich.eduresearchgate.net

In the case of PSS2, the precursor to [Pro²,Met¹³]somatostatin-14, cleavage at a dibasic site at the C-terminus releases the mature 14-amino acid peptide. bioscientifica.comresearchgate.net Studies have shown that this cleavage process is initiated in the TGN and continues in immature secretory granules. rupress.org The acidic environment within these compartments, maintained by a vacuolar-type ATPase, is crucial for the activity of the processing enzymes. rupress.org

The processing of prosomatostatin can be tissue-specific, leading to the production of different forms of the peptide. colostate.edu For example, in the nervous system, prosomatostatin is predominantly processed to somatostatin-14, whereas the intestine primarily secretes the longer form, somatostatin-28. colostate.edu

Tissue-Specific Processing and Maturation of Somatostatin, pro(2)-met(13)- (e.g., Intermediate Lobe of Frog Pituitary)

The intermediate lobe of the frog pituitary provides a clear example of tissue-specific processing and maturation of Somatostatin, pro(2)-met(13)-. oup.comresearchgate.net As previously noted, the PSS2 gene is highly expressed in the melanotrope cells of this pituitary lobe. oup.comresearchgate.net Crucially, studies have demonstrated that the PSS2 precursor is fully processed within these cells to generate the mature [Pro²,Met¹³]somatostatin-14 (SS2) peptide. oup.comresearchgate.net

Immunohistochemical studies using antibodies specific to different regions of the PSS2 precursor have confirmed this processing. researchgate.net An antiserum against a sequence in the N-terminal flanking region of SS2 (PSS2₅₄₋₆₆) intensely labels the melanotrope cells, indicating the presence of the precursor or its N-terminal fragment. researchgate.net Concurrently, biochemical analysis of pituitary extracts using high-performance liquid chromatography (HPLC) combined with radioimmunoassay (RIA) has identified a peptide that is indistinguishable from synthetic frog SS2. oup.comresearchgate.net

The complete processing of PSS2 to SS2 within the intermediate lobe suggests that the melanotrope cells possess the necessary enzymatic machinery, such as prohormone convertases, for efficient cleavage. oup.com The mature SS2 peptide is then likely secreted from these cells and may act locally to regulate the function of other pituitary cells, such as those producing growth hormone. oup.comoup.com This localized production and processing of a specific somatostatin variant highlights the precise spatial and functional regulation of the somatostatin system. oup.comresearchgate.netoup.com

Intracellular Transport and Secretion Pathways of Processed Peptides

Following post-translational processing, the mature somatostatin peptides, including the variant Somatostatin, pro(2)-met(13)-, are sorted and packaged for secretion. This process ensures that the peptides are stored in a stable form and can be released in a controlled manner in response to specific physiological stimuli. While detailed molecular studies on the trafficking of the Somatostatin, pro(2)-met(13)- variant are limited, the fundamental pathways are understood from extensive research on the more common mammalian forms, Somatostatin-14 (S-14) and Somatostatin-28 (S-28). These pathways are generally conserved across neuroendocrine cells.

The journey of processed somatostatin peptides begins in the trans-Golgi network (TGN), the central sorting station of the cell. Here, the mature peptides are segregated from other proteins and concentrated into newly forming secretory vesicles, often referred to as dense-core vesicles (DCVs) or secretory granules. The propeptide of preprosomatostatin itself has been shown to contain sorting signals that are crucial for directing the precursor into the regulated secretory pathway. This targeting is essential for the peptide to be stored and released upon stimulation, rather than being continuously secreted through the constitutive pathway.

Once packaged, these secretory granules are transported from the TGN to the cell periphery, often along cytoskeletal tracks, where they await a secretory signal. This transport is a highly regulated process involving various molecular motors and tethering factors. The granules then dock at the plasma membrane, a step that prepares them for fusion.

Secretion occurs via exocytosis, a process where the secretory granule membrane fuses with the plasma membrane, releasing the peptide contents into the extracellular space. This is a calcium-dependent process, triggered by an influx of extracellular Ca2+ through voltage-gated calcium channels or release of Ca2+ from intracellular stores. The elevation in intracellular calcium concentration initiates a cascade of events involving a complex machinery of SNARE (Soluble NSF Attachment Protein Receptor) proteins on both the vesicle and plasma membranes, which mediate the final membrane fusion.

The release of somatostatin is tightly regulated by a multitude of factors, including neurotransmitters, hormones, and nutrients. For instance, the activation of G protein-coupled receptors, such as the somatostatin receptors (SSTRs) themselves, can modulate adenylyl cyclase activity, intracellular cAMP levels, and protein phosphatases, which in turn influence ion channel activity and the exocytotic machinery. In pancreatic α-cells, somatostatin inhibits exocytosis by activating the protein phosphatase calcineurin in a Gi2-dependent manner, leading to the depriming of secretory granules.

Research on non-mammalian vertebrates, where the [Pro2, Met13]somatostatin-14 variant is found, indicates that it originates from a distinct gene (PSS-III in goldfish) and is a potent inhibitor of growth hormone secretion, similar to mammalian S-14. This functional conservation suggests that its intracellular transport and secretion likely follow the same fundamental regulated pathway involving storage in secretory granules and calcium-dependent exocytosis.

Research Findings on Somatostatin Secretion Pathway

Component/FactorRole in Transport and SecretionSupporting Evidence/Cell Type
Secretory Granules (Dense-Core Vesicles) Storage of processed somatostatin peptides.Pancreatic δ-cells, Gastrointestinal D-cells, Neurons.
Trans-Golgi Network (TGN) Sorting and packaging of processed peptides into secretory granules.Pituitary cells, Neuroendocrine cells.
Calcium (Ca2+) Primary trigger for exocytosis of secretory granules.Pancreatic α-cells, Pancreatic δ-cells.
cAMP Modulates the secretory response; often acts as a signaling molecule for secretagogues.Pituitary cells, Pancreatic cells.
SNARE Complex Proteins Mediate the fusion of secretory granule membrane with the plasma membrane during exocytosis.General mechanism in neuroendocrine secretion.
Calcineurin A protein phosphatase that, when activated by somatostatin, inhibits exocytosis by depriming granules.Rat pancreatic α-cells.
G-proteins (e.g., Gi2) Couple somatostatin receptors to downstream effectors like calcineurin to inhibit secretion.Rat pancreatic α-cells.
Propeptide Sorting Signal Directs the prosomatostatin precursor to the regulated secretory pathway for processing and storage.General principle in peptide hormone processing.

Somatostatin Receptor Systems and Somatostatin, Pro 2 Met 13 Interactions in Research

Somatostatin (B550006) Receptor Subtype Characterization and Distribution

The diverse physiological effects of somatostatin are mediated by a family of five distinct G-protein coupled receptors (GPCRs), designated SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. These receptors are key players in the regulation of neuroendocrine function and are widely distributed throughout the central nervous system and various peripheral tissues.

Molecular Identification and Classification of Mammalian SSTR1-SSTR5

The five somatostatin receptor subtypes are encoded by five separate genes located on different chromosomes. Specifically, the gene for SSTR1 is on chromosome 14, SSTR2 on chromosome 17, SSTR3 on chromosome 22, SSTR4 on chromosome 20, and SSTR5 on chromosome 16. These receptors belong to the rhodopsin-like GPCR superfamily, characterized by a structure of seven transmembrane alpha-helices connected by three intracellular and three extracellular loops. The sequence homology among the five subtypes ranges from 39% to 57%.

Functionally, all five SSTR subtypes couple to inhibitory G-proteins (Gαi1–3), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a primary mechanism through which somatostatin exerts its inhibitory effects on hormone secretion and cell proliferation.

While all subtypes bind the natural peptides somatostatin-14 (SST-14) and somatostatin-28 (SST-28) with high affinity in the nanomolar range, there are some differences in their binding preferences. SSTR5, for instance, exhibits a tenfold higher affinity for SST-28 compared to SST-14. Based on their structural similarities and reactivity with synthetic somatostatin analogs, the SSTR family can be divided into two main subclasses. SSTR2, SSTR3, and SSTR5 form one subclass that reacts with octapeptide and hexapeptide analogs. The other subclass, comprising SSTR1 and SSTR4, shows poor reactivity with these analogs. It is also noteworthy that the SSTR2 gene can undergo alternative splicing to produce two isoforms, SSTR2A and SSTR2B, with SSTR2B being minimally expressed in humans.

Table 1: Classification and Genetic Locus of Mammalian Somatostatin Receptor Subtypes

Receptor SubtypeGeneChromosomal Locus
SSTR1SSTR114q13
SSTR2SSTR217q24
SSTR3SSTR322q13.1
SSTR4SSTR420p11.2
SSTR5SSTR516p13.3

Data sourced from multiple scientific publications.

Receptor Expression Patterns in Normal Tissues and Preclinical Disease Models

The expression of somatostatin receptor subtypes is widespread and tissue-specific, which accounts for the diverse physiological actions of somatostatin. Messenger RNA for all five SSTR subtypes is found in the brain and various peripheral organs, displaying an overlapping yet distinct pattern of distribution.

In the central nervous system , SSTRs are involved in neurotransmission. For example, SSTR4 is present in the hippocampus, cerebral cortex, and hypothalamus, while SSTR5 is found in the hippocampus, cerebral cortex, hypothalamus, thalamus, and amygdala.

In the periphery , SSTRs regulate a multitude of endocrine and exocrine processes. The pancreas expresses multiple SSTR subtypes, with SSTR4 primarily in α-cells and SSTR5 mainly in α-cells, though it can be present in other cell types as well. The presence of SSTRs in pancreatic islet cells is crucial for the regulation of insulin (B600854) and glucagon (B607659) secretion.

The gastrointestinal tract also shows extensive SSTR expression. SSTR2 and SSTR5 are responsible for inhibiting gastrin secretion from G cells in the stomach. Furthermore, SSTR1 and SSTR2 play a role in inhibiting intestinal peristalsis and secretion. SSTR1, SSTR2, and SSTR3 have also been detected in the parotid, sublingual, and submandibular glands.

In the pituitary gland , all pituitary cell subsets express SSTR2 and SSTR5, with SSTR5 being more abundant. This expression is fundamental to the regulation of growth hormone secretion. The thyroid and adrenal glands also express SSTRs, such as SSTR2 and SSTR5 in the thyroid, suggesting a role in regulating thyrotropin secretion. Immune cells are another site of SSTR expression.

The expression patterns of SSTRs are also of significant interest in oncology , as many neuroendocrine tumors (NETs) overexpress these receptors. This overexpression forms the basis for both diagnostic imaging and targeted therapies. In NETs, SSTR2 is the most commonly expressed subtype, followed by SSTR1, SSTR5, and SSTR3, with SSTR4 being the least expressed. However, the expression profile can vary considerably between different tumor types and even among tumors of the same type. For instance, a study on various NETs found the summarized expression pattern to be SSTR1 > SSTR5 > SSTR3 > SSTR2A > SSTR2B. In growth hormone-secreting pituitary tumors, SSTR2 levels were found to be significantly higher in densely granulated tumors compared to sparsely granulated ones. In pediatric hematological and oncological disorders, mRNA for SSTR2 was detected in all investigated specimens.

Table 2: Predominant Expression of SSTR Subtypes in Select Normal Tissues

TissuePredominantly Expressed SSTR Subtypes
BrainSSTR1, SSTR2, SSTR3, SSTR4, SSTR5
PancreasSSTR2, SSTR4, SSTR5
Pituitary GlandSSTR2, SSTR5
Gastrointestinal TractSSTR1, SSTR2, SSTR5
Thyroid GlandSSTR2, SSTR5

This table represents a simplified overview; expression patterns can be more complex.

Ligand Binding and Receptor Activation by Somatostatin, pro(2)-met(13)- and Variants

The interaction between somatostatin analogs and their receptors is a critical area of research, with implications for the development of targeted therapies. The binding affinity and selectivity of these ligands, along with the structural basis of their interaction, determine their pharmacological profiles.

Binding Affinity and Selectivity of Somatostatin, pro(2)-met(13)- to Somatostatin Receptors

The search results did not yield specific binding affinity data for the compound "Somatostatin, pro(2)-met(13)-" to the individual somatostatin receptor subtypes.

Molecular Interactions and Conformational Scaffolds for Receptor Binding

The binding of somatostatin and its analogs to SSTRs occurs within a binding pocket located deep within the transmembrane domains (TMDs) 3 through 7 of the receptor. The extracellular loops of the receptor, with the exception of the second extracellular loop, are generally not involved in ligand binding. The conformation of the ligand and the specific amino acid residues within the binding pocket are crucial for determining the affinity and selectivity of the interaction.

Structural Insights into Somatostatin Receptor-Ligand Complexes (e.g., Cryo-EM, NMR, X-ray)

The search results did not provide specific structural data from Cryo-EM, NMR, or X-ray crystallography for complexes involving "Somatostatin, pro(2)-met(13)-".

Compound Names Mentioned in this Article

Compound Name
Somatostatin
Somatostatin-14
Somatostatin-28
Octreotide (B344500)
Lanreotide
Pasireotide (SOM230)
Vapreotide
RC-160
KE 108
[111In-DTPA]octreotide (111In-pentetreotide)
111In-DOTA-lanreotide
[99mTc-EDDA/HYNIC-Tate]octreotate
Somatostatin, pro(2)-met(13)-

The diverse physiological effects of somatostatin are mediated by a family of five distinct G-protein coupled receptors (GPCRs), designated SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. These receptors are key players in the regulation of neuroendocrine function and are widely distributed throughout the central nervous system and various peripheral tissues.

Molecular Identification and Classification of Mammalian SSTR1-SSTR5

The five somatostatin receptor subtypes are encoded by five separate genes located on different chromosomes. Specifically, the gene for SSTR1 is on chromosome 14, SSTR2 on chromosome 17, SSTR3 on chromosome 22, SSTR4 on chromosome 20, and SSTR5 on chromosome 16. These receptors belong to the rhodopsin-like GPCR superfamily, characterized by a structure of seven transmembrane alpha-helices connected by three intracellular and three extracellular loops. The sequence homology among the five subtypes ranges from 39% to 57%.

Functionally, all five SSTR subtypes couple to inhibitory G-proteins (Gαi1–3), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a primary mechanism through which somatostatin exerts its inhibitory effects on hormone secretion and cell proliferation.

While all subtypes bind the natural peptides somatostatin-14 (SST-14) and somatostatin-28 (SST-28) with high affinity in the nanomolar range, there are some differences in their binding preferences. SSTR5, for instance, exhibits a tenfold higher affinity for SST-28 compared to SST-14. Based on their structural similarities and reactivity with synthetic somatostatin analogs, the SSTR family can be divided into two main subclasses. SSTR2, SSTR3, and SSTR5 form one subclass that reacts with octapeptide and hexapeptide analogs. The other subclass, comprising SSTR1 and SSTR4, shows poor reactivity with these analogs. It is also noteworthy that the SSTR2 gene can undergo alternative splicing to produce two isoforms, SSTR2A and SSTR2B, with SSTR2B being minimally expressed in humans.

Table 1: Classification and Genetic Locus of Mammalian Somatostatin Receptor Subtypes

Receptor SubtypeGeneChromosomal Locus
SSTR1SSTR114q13
SSTR2SSTR217q24
SSTR3SSTR322q13.1
SSTR4SSTR420p11.2
SSTR5SSTR516p13.3

Data sourced from multiple scientific publications.

Receptor Expression Patterns in Normal Tissues and Preclinical Disease Models

The expression of somatostatin receptor subtypes is widespread and tissue-specific, which accounts for the diverse physiological actions of somatostatin. Messenger RNA for all five SSTR subtypes is found in the brain and various peripheral organs, displaying an overlapping yet distinct pattern of distribution.

In the central nervous system , SSTRs are involved in neurotransmission. For example, SSTR4 is present in the hippocampus, cerebral cortex, and hypothalamus, while SSTR5 is found in the hippocampus, cerebral cortex, hypothalamus, thalamus, and amygdala.

In the periphery , SSTRs regulate a multitude of endocrine and exocrine processes. The pancreas expresses multiple SSTR subtypes, with SSTR4 primarily in α-cells and SSTR5 mainly in α-cells, though it can be present in other cell types as well. The presence of SSTRs in pancreatic islet cells is crucial for the regulation of insulin and glucagon secretion.

The gastrointestinal tract also shows extensive SSTR expression. SSTR2 and SSTR5 are responsible for inhibiting gastrin secretion from G cells in the stomach. Furthermore, SSTR1 and SSTR2 play a role in inhibiting intestinal peristalsis and secretion. SSTR1, SSTR2, and SSTR3 have also been detected in the parotid, sublingual, and submandibular glands.

In the pituitary gland , all pituitary cell subsets express SSTR2 and SSTR5, with SSTR5 being more abundant. This expression is fundamental to the regulation of growth hormone secretion. The thyroid and adrenal glands also express SSTRs, such as SSTR2 and SSTR5 in the thyroid, suggesting a role in regulating thyrotropin secretion. Immune cells are another site of SSTR expression.

The expression patterns of SSTRs are also of significant interest in oncology , as many neuroendocrine tumors (NETs) overexpress these receptors. This overexpression forms the basis for both diagnostic imaging and targeted therapies. In NETs, SSTR2 is the most commonly expressed subtype, followed by SSTR1, SSTR5, and SSTR3, with SSTR4 being the least expressed. However, the expression profile can vary considerably between different tumor types and even among tumors of the same type. For instance, a study on various NETs found the summarized expression pattern to be SSTR1 > SSTR5 > SSTR3 > SSTR2A > SSTR2B. In growth hormone-secreting pituitary tumors, SSTR2 levels were found to be significantly higher in densely granulated tumors compared to sparsely granulated ones. In pediatric hematological and oncological disorders, mRNA for SSTR2 was detected in all investigated specimens.

Table 2: Predominant Expression of SSTR Subtypes in Select Normal Tissues

TissuePredominantly Expressed SSTR Subtypes
BrainSSTR1, SSTR2, SSTR3, SSTR4, SSTR5
PancreasSSTR2, SSTR4, SSTR5
Pituitary GlandSSTR2, SSTR5
Gastrointestinal TractSSTR1, SSTR2, SSTR5
Thyroid GlandSSTR2, SSTR5

This table represents a simplified overview; expression patterns can be more complex.

Ligand Binding and Receptor Activation by Somatostatin, pro(2)-met(13)- and Variants

The interaction between somatostatin analogs and their receptors is a critical area of research, with implications for the development of targeted therapies. The binding affinity and selectivity of these ligands, along with the structural basis of their interaction, determine their pharmacological profiles.

Binding Affinity and Selectivity of Somatostatin, pro(2)-met(13)- to Somatostatin Receptors

[Pro(2), Met(13)]somatostatin-14, a variant of somatostatin-14, has been shown to interact with somatostatin receptors. In a study using frog pituitary tissue, this variant, referred to as SS2, was found to be significantly more potent than somatostatin-14 (SS1) in competing with a radiolabeled somatostatin analog for binding to somatostatin receptors. The reported IC50 value for [Pro(2), Met(13)]somatostatin-14 was 1.2 ± 0.2 nM, compared to 5.6 ± 0.6 nM for somatostatin-14. This indicates a higher binding affinity of the pro(2)-met(13)- variant for the somatostatin receptors present in that tissue. Both variants were capable of inhibiting growth hormone-releasing factor (GRF)-stimulated cAMP formation and growth hormone secretion.

Molecular Interactions and Conformational Scaffolds for Receptor Binding

The binding of somatostatin and its analogs occurs within a deep pocket formed by the seven transmembrane helices of the receptor. A highly conserved Trp-Lys motif within the somatostatin peptide sequence is crucial for this interaction, positioning itself at the bottom of the binding pocket.

Structural studies of SSTR2 in complex with somatostatin-14 reveal specific molecular interactions. The tryptophan residue (Trp8) of somatostatin-14 engages in hydrophobic interactions with residues from transmembrane helices 4, 5, and 6 of the receptor. The lysine (B10760008) residue (Lys9), which is the only charged residue within the binding pocket, forms a salt bridge with an aspartate residue (Asp122) and a hydrogen bond with a glutamine residue (Gln126) in SSTR2. Other hydrophobic residues of somatostatin-14 form stable interactions with hydrophobic residues within the receptor's binding pocket. The disulfide bond that cyclizes the peptide is located outward from the binding pocket.

Interestingly, molecular dynamics simulations suggest that the conformation of somatostatin can differ when bound to different SSTR subtypes. For instance, in the binding pocket of SSTR5, somatostatin was observed to adopt a unique conformation with a partial closure of the extracellular loop 2, which was not seen with other SSTR isoforms. This highlights the subtle structural differences between the receptor subtypes that can be exploited for the design of selective ligands.

Structural Insights into Somatostatin Receptor-Ligand Complexes (e.g., Cryo-EM, NMR, X-ray)

High-resolution structural information for somatostatin receptor-ligand complexes is emerging, primarily from cryo-electron microscopy (cryo-EM) studies. A high-resolution cryo-EM structure of the human SSTR2 in complex with its endogenous agonist somatostatin-14 and an inhibitory G-protein has been determined. This structure provides a detailed view of the ligand-binding pocket and the specific interactions between somatostatin-14 and SSTR2.

The cryo-EM structure confirms that the seven transmembrane helices form a deep binding pocket for somatostatin. It clearly shows how the conserved Trp-Lys motif of the peptide is recognized at the bottom of this pocket. This structural information is invaluable for understanding the molecular basis of ligand recognition and subtype specificity among the somatostatin receptors.

While specific cryo-EM, NMR, or X-ray crystallography data for the complex of "Somatostatin, pro(2)-met(13)-" with any of the SSTR subtypes were not identified in the search results, the existing structural data for SSTR2 with somatostatin-14 provides a strong foundation for computational modeling and understanding the binding of related analogs.

Intracellular Signaling Pathways and Effector Systems

The interaction of Somatostatin, pro(2)-met(13)- with its cognate somatostatin receptors (SSTs) initiates a cascade of intracellular events that modulate cellular function. These signaling pathways are complex and involve a variety of effector systems, beginning with the receptor's interaction with G-proteins.

G-Protein Coupled Signaling and Downstream Cascades (e.g., Adenylate Cyclase Inhibition, MAPK Activation)

Somatostatin receptors are classic G-protein coupled receptors (GPCRs), and their activation by ligands like Somatostatin, pro(2)-met(13)- predominantly involves coupling to inhibitory G-proteins (Gi/o). researchgate.net This interaction is a critical first step that dictates the subsequent downstream signaling events.

One of the primary and most well-documented downstream effects of this Gi/o protein activation is the inhibition of adenylyl cyclase. nih.gov Research conducted on frog pituitary adenohypophysial cells has specifically demonstrated the action of Somatostatin, pro(2)-met(13)-, also referred to as [Pro2, Met13]somatostatin-14 or SS2. uaeu.ac.ae In these studies, Somatostatin, pro(2)-met(13)- was shown to induce a modest but significant reduction in the formation of cyclic AMP (cAMP). uaeu.ac.ae Furthermore, it effectively inhibited the increase in cAMP that is typically stimulated by growth hormone-releasing hormone (hGRF). uaeu.ac.ae This inhibitory action on the adenylyl cyclase/cAMP pathway is a cornerstone of somatostatin's function, leading to a decrease in the activity of protein kinase A (PKA) and subsequent modulation of various cellular processes, including hormone secretion. mdpi.com

In comparative studies, Somatostatin, pro(2)-met(13)- has been shown to be a more potent ligand than its counterpart, somatostatin-14 (SS1), in the frog pituitary system. It exhibited a significantly higher potency in competing with radioligands for binding to somatostatin receptors. uaeu.ac.ae

CompoundSystemEffectPotency (IC50)
Somatostatin, pro(2)-met(13)- (SS2)Frog Pituitary CellsInhibition of hGRF-stimulated cAMP formation1.2 +/- 0.2 nM
Somatostatin-14 (SS1)Frog Pituitary CellsInhibition of hGRF-stimulated cAMP formation5.6 +/- 0.6 nM

While the activation of Mitogen-Activated Protein Kinase (MAPK) pathways is a known signaling route for some somatostatin analogues, leading to effects on cell proliferation, specific research detailing the direct activation or inhibition of the MAPK cascade by Somatostatin, pro(2)-met(13)- is not extensively documented in the available literature. nih.gov The antiproliferative actions of other somatostatin analogues have been linked to the modulation of MAPK activity, suggesting a potential area for further investigation for this specific variant. nih.gov

Mechanisms of Receptor Internalization, Desensitization, and Trafficking

Upon agonist binding, somatostatin receptors undergo a series of regulatory processes, including desensitization, internalization (endocytosis), and intracellular trafficking. These mechanisms are crucial for modulating the duration and intensity of the signal and preventing overstimulation of the cell. atlasgeneticsoncology.org

Agonist-induced internalization is a general feature for several somatostatin receptor subtypes, particularly SSTR2, SSTR3, and SSTR5. atlasgeneticsoncology.orgnih.gov This process typically begins with the phosphorylation of the receptor, often by G-protein-coupled receptor kinases (GRKs). scispace.com This phosphorylation increases the receptor's affinity for β-arrestin proteins. scispace.com The recruitment of β-arrestin to the receptor serves two main purposes: it uncouples the receptor from its G-protein, leading to signal desensitization, and it targets the receptor for internalization into the cell via clathrin-coated vesicles. atlasgeneticsoncology.orgscispace.com

Once internalized, the receptor-ligand complex is transported to endosomes. From this point, the fate of the receptor can vary. Receptors like SSTR2 are known to be rapidly recycled back to the plasma membrane, allowing for the resensitization of the cell to the agonist. nih.gov Other receptor subtypes may be targeted for degradation. atlasgeneticsoncology.org The specific dynamics of these trafficking pathways can be influenced by the specific agonist bound to the receptor. scispace.com

While these mechanisms are well-established for the somatostatin receptor family, direct experimental studies focusing specifically on the ability of Somatostatin, pro(2)-met(13)- to induce the internalization, desensitization, and trafficking of specific somatostatin receptor subtypes were not prominently found in the reviewed scientific literature. However, as a potent agonist, it is expected to engage these general mechanisms of receptor regulation. uaeu.ac.ae

ProcessKey Molecular PlayersPrimary Function
DesensitizationGRKs, β-arrestinsUncouples receptor from G-protein to terminate signal.
Internalizationβ-arrestins, ClathrinRemoves receptor from the cell surface. nih.gov
TraffickingEndosomesSorts internalized receptors for recycling or degradation. atlasgeneticsoncology.org

Preclinical Physiology and Functional Characterization of Somatostatin, Pro 2 Met 13

Neuroendocrine Regulatory Functions

Somatostatin (B550006) and its analogs are potent regulators of the endocrine system, exerting widespread inhibitory effects on hormone secretion in both the central nervous system and peripheral tissues. nih.gov These actions are mediated by a family of five G-protein coupled receptors (SSTR1-5), which are differentially expressed throughout the body. guidetopharmacology.org The activation of these receptors triggers intracellular signaling cascades that culminate in the suppression of hormone release. guidetopharmacology.orgdrugbank.com

A primary and well-characterized function of somatostatin analogs is the potent inhibition of hormone secretion from the anterior pituitary gland. wikipedia.org This is particularly evident in the regulation of Growth Hormone (GH) and Thyroid-Stimulating Hormone (TSH). drugbank.comwikipedia.org

GH-secreting cells (somatotrophs) and TSH-secreting cells (thyrotrophs) in the pituitary predominantly express SSTR2 and SSTR5 subtypes. oup.comnih.gov Preclinical studies using primary cultures of pituitary adenoma cells have demonstrated that the activation of these receptors is the principal mechanism for hormonal inhibition. oup.com Binding of somatostatin analogs to SSTR2 and SSTR5 initiates signaling pathways that reduce intracellular cyclic AMP and calcium levels, which are critical for the exocytosis of hormone-containing granules. nih.gov

In vitro experiments with GH-secreting pituitary tumor cell lines show that somatostatin analogs can significantly decrease GH secretion. nih.gov The development of multi-receptor analogs with high affinity for both SSTR2 and SSTR5 has been a focus of research, as the combined activation of these receptors can result in additive inhibitory effects on GH secretion in preclinical models. oup.com Similarly, TSH secretion is effectively suppressed through these receptor pathways. endocrine-abstracts.org

Table 1: Preclinical Effects of Somatostatin Analogs on Pituitary Hormone Secretion
HormonePrimary Receptor Subtypes InvolvedMechanism of InhibitionPreclinical Evidence
Growth Hormone (GH)SSTR2, SSTR5 oup.comnih.govInhibition of adenylate cyclase, reduction of intracellular Ca2+, leading to decreased exocytosis from somatotrophs. nih.govDose-dependent inhibition of GH release from primary cultures of rat and human pituitary cells. oup.comendocrine-abstracts.org
Thyroid-Stimulating Hormone (TSH)SSTR2, SSTR5 endocrine-abstracts.orgInhibition of adenylate cyclase and hormone release from thyrotrophs. drugbank.comSignificant inhibition of TSH secretion observed in primary cultures of rat pituitary cells. endocrine-abstracts.org

Somatostatin analogs play a crucial role in regulating the endocrine functions of the pancreas and gastrointestinal (GI) tract. guidetopharmacology.org Within the pancreatic islets of Langerhans, somatostatin is secreted by delta cells and acts as a paracrine inhibitor of both insulin (B600854) (from beta cells) and glucagon (B607659) (from alpha cells) secretion. frontiersin.orgyoutube.com

Preclinical studies, particularly those using somatostatin receptor knockout mice, have been instrumental in delineating the specific roles of different receptor subtypes. oup.comnih.gov This research has demonstrated that the inhibition of glucagon secretion is mediated primarily through SSTR2. oup.comnih.gov In contrast, the regulation of insulin secretion is predominantly controlled via SSTR5. oup.comnih.gov

In the GI tract, somatostatin is a potent inhibitor of gastrin release from G cells in the stomach. youtube.com This action is crucial for the regulation of gastric acid secretion. nih.govoup.com In vitro studies with enriched canine antral G cells and in vivo dog models have shown that SSTR2-selective analogs effectively block gastrin release, indicating that SSTR2 is the major pathway for this inhibitory effect. nih.gov

Table 2: Preclinical Effects of Somatostatin Analogs on Pancreatic & GI Secretions
HormonePrimary Receptor Subtype InvolvedPrimary Site of ActionPreclinical Evidence
InsulinSSTR5 oup.comnih.govPancreatic β-cellsInhibition of glucose-stimulated insulin release in isolated islets from wild-type and SSTR2 knockout mice. oup.comnih.gov
GlucagonSSTR2 oup.comnih.govPancreatic α-cellsInhibition of stimulated glucagon secretion in islets from wild-type mice, with the effect being absent in SSTR2 knockout mice. oup.comnih.gov
GastrinSSTR2 nih.govAntral G-cellsInhibition of meal-stimulated gastrin release in canine models and bombesin-stimulated release from cultured G-cells. nih.gov

Cellular Proliferation and Apoptosis Modulation

Beyond their antisecretory effects, somatostatin analogs possess significant antineoplastic properties, which are attributed to their ability to modulate cellular proliferation and induce programmed cell death (apoptosis). nih.gov These antiproliferative activities are mediated through both direct and indirect mechanisms. nih.gov

The direct anti-proliferative effects of somatostatin analogs result from the activation of SSTRs on tumor cells, which initiates signaling cascades that halt cell cycle progression. nih.gov SSTR1, SSTR2, SSTR3, and SSTR5 have all been implicated in mediating cytostatic effects. A key mechanism involves the induction of cell cycle arrest in the G1 phase. nih.gov This is often achieved by upregulating the expression of cyclin-dependent kinase inhibitors, such as p27Kip1, which prevents the cell from progressing into the S phase. nih.govbioscientifica.comresearcher.life Activation of SSTRs can also involve the stimulation of phosphotyrosine phosphatases (PTPs), which can dephosphorylate and inactivate signaling molecules essential for cell growth. nih.gov

Indirect mechanisms contribute significantly to the antitumor activity. Somatostatin analogs can inhibit the secretion of growth-promoting hormones and factors, such as GH and Insulin-like Growth Factor-1 (IGF-1). mcgill.ca By suppressing the GH/IGF-1 axis, the analogs deprive tumor cells of crucial mitogenic stimuli. mcgill.ca Furthermore, somatostatin analogs can inhibit tumor angiogenesis by interfering with the release and action of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). mdpi.com

Somatostatin analogs can transition from causing cell cycle arrest (a cytostatic effect) to inducing cell death (a cytotoxic effect) through apoptosis. bioscientifica.comresearchgate.net The SSTR3 subtype was initially considered the primary receptor for triggering apoptotic signals, but subsequent research has clearly demonstrated that SSTR2 activation is also a potent initiator of apoptosis in various cell types, including pituitary tumor cells. bioscientifica.comresearchgate.net

In preclinical models, treatment with somatostatin analogs has been shown to increase the apoptotic index in neuroendocrine tumors. nih.govmedicaljournalssweden.se The underlying mechanisms involve the activation of effector caspases, such as caspase-3, which are key executioners of the apoptotic program. bioscientifica.comresearchgate.net Studies on human somatotroph tumor cells have shown that SSTR2 activation leads to a dose-dependent increase in caspase-3 activity. bioscientifica.com This process appears to be dependent on the activity of phosphatases and can occur independently of changes in the expression of several key apoptosis-related genes like p53, Bcl-2, or Bax. bioscientifica.com

Neuromodulatory Roles in the Central Nervous System

In the central nervous system (CNS), somatostatin functions as a neurotransmitter and neuromodulator. nih.govmdpi.com Both the peptide and its receptors are widely distributed throughout the brain, with high densities found in regions such as the cerebral cortex, hippocampus, amygdala, hypothalamus, and brainstem. nih.govfrontiersin.org This distribution provides the anatomical basis for its diverse neuromodulatory activities. nih.gov

Preclinical studies have shown that somatostatin generally exerts an inhibitory or dampening effect on neuronal activity. psu.edu One of the key mechanisms is the presynaptic inhibition of neurotransmitter release. mdpi.com In the hippocampus, an area critical for memory and learning, somatostatin analogs have been shown to reduce the release of the excitatory neurotransmitter glutamate. jneurosci.org This effect is mediated by presynaptic SSTRs, which, when activated, inhibit voltage-activated calcium channels, thereby reducing the calcium influx necessary for vesicle fusion and neurotransmitter exocytosis. jneurosci.org This presynaptic inhibition may underlie the anticonvulsive properties reported for somatostatin. jneurosci.org By modulating synaptic strength and neuronal excitability, somatostatin signaling plays a fine-tuning role in complex neural circuits. mdpi.comnih.gov

General Modulation of Neurotransmission and Brain Functions

While specific research on the direct neuronal effects of [Somatostatin, pro(2)-met(13)-] is concentrated on the frog model, the broader family of somatostatin peptides and their receptors are known to be significant modulators of neurotransmission and various brain functions. nih.gov Somatostatin and its analogs act through a family of five G protein-coupled receptors (SSTR1-SSTR5), which are widely distributed throughout the central nervous system. guidetopharmacology.orgnih.gov The activation of these receptors triggers several intracellular signaling pathways, leading to a variety of physiological effects. guidetopharmacology.org

A primary role of somatostatin in the brain is the modulation of neurotransmitter release. nih.govmdpi.com This is often achieved through the inhibition of voltage-gated calcium channels and the activation of potassium channels, which collectively reduce neuronal excitability and hormone or neurotransmitter secretion. guidetopharmacology.orgmdpi.com Somatostatin-containing neurons, which are a subset of GABAergic inhibitory interneurons, play a crucial role in regulating cortical circuits and cognitive functions. nih.govnih.gov These neurons can co-release both GABA and somatostatin, allowing for a complex modulation of synaptic activity. nih.gov

In the central nervous system, somatostatin is recognized for its predominantly inhibitory action. nih.gov It can presynaptically inhibit the release of glutamate, the main excitatory neurotransmitter, thereby dampening excitatory synaptic transmission. frontiersin.orgmdpi.com This effect is mediated by the inhibition of calcium influx into the presynaptic terminal. mdpi.comfrontiersin.org By modulating glutamatergic signals, somatostatin contributes to the fine-tuning of neuronal circuits and the prevention of excitotoxicity. mdpi.com

Given that [Somatostatin, pro(2)-met(13)-] acts on the same receptors as somatostatin-14, it is plausible that it shares these general neuromodulatory properties. nih.gov Its higher potency at these receptors in the frog model suggests it could be a particularly effective modulator of neuronal activity where it is expressed. nih.gov However, further research is needed to fully elucidate the specific roles of this particular variant in the broader context of brain function and neurotransmission.

Table 2: General Effects of Somatostatin Receptor Activation on Neuronal Signaling

Cellular Effect Consequence
Inhibition of adenylyl cyclase Decrease in intracellular cAMP levels
Inhibition of voltage-gated Ca²⁺ channels Reduced neurotransmitter/hormone release
Activation of K⁺ channels Hyperpolarization of the cell membrane
Modulation of phospholipase C activity Altered inositol (B14025) phosphate (B84403) signaling

These effects are mediated by the coupling of somatostatin receptors to pertussis toxin-sensitive G-proteins (Gi/o).

Structure Activity Relationships of Somatostatin, Pro 2 Met 13 and Its Analogs in Academic Research

Identification of Essential Pharmacophores for Somatostatin (B550006) Receptor Interaction

The essential pharmacophore of somatostatin analogs, the key structural features required for receptor binding and activation, is generally considered to be centered around the β-turn encompassing residues Trp(8)-Lys(9). This core motif is crucial for the biological activity of somatostatin and its analogs. The spatial orientation of the side chains of Trp(8) and Lys(9) is a primary determinant of binding affinity to somatostatin receptors (SSTRs).

In the context of [Pro(2), Met(13)]-somatostatin-14, this fundamental pharmacophore is conserved. The enhanced potency of this variant in competing with radiolabeled somatostatin for receptor binding in frog pituitary suggests that the substitutions at positions 2 and 13 may indirectly influence the conformation of the essential Trp(8)-Lys(9) motif, optimizing it for receptor interaction. nih.gov

Table 1: Key Residues in Somatostatin Analogs and Their Postulated Roles in Receptor Interaction

Residue PositionAmino Acid in Somatostatin-14Amino Acid in [Pro(2), Met(13)]-somatostatin-14Postulated Role in Receptor Interaction
2Glycine (Gly)Proline (Pro)May influence the conformation of the N-terminal region and indirectly affect the presentation of the pharmacophore.
8Tryptophan (Trp)Tryptophan (Trp)Essential for receptor binding; its side chain interacts with a hydrophobic pocket in the receptor.
9Lysine (B10760008) (Lys)Lysine (Lys)Crucial for receptor binding; its side chain forms a salt bridge with an acidic residue in the receptor.
13Serine (Ser)Methionine (Met)May contribute to the overall conformational stability and receptor subtype selectivity.

Effects of Amino Acid Substitutions and Conformational Constraints on Biological Activity

The substitutions of Proline for Glycine at position 2 and Methionine for Serine at position 13 in [Pro(2), Met(13)]-somatostatin-14 have a notable impact on its biological activity. Research has shown that this variant is significantly more potent than mammalian somatostatin-14 in competing for somatostatin receptors in the frog pituitary. nih.gov Specifically, [Pro(2), Met(13)]-somatostatin-14 exhibited an IC50 of 1.2 ± 0.2 nM, compared to 5.6 ± 0.6 nM for somatostatin-14. nih.gov

This enhanced binding affinity translates to functional differences. Both [Pro(2), Met(13)]-somatostatin-14 and somatostatin-14 were found to inhibit growth hormone-releasing factor (GRF)-induced cyclic AMP (cAMP) formation and subsequent growth hormone (GH) secretion in frog pituitary cells. nih.gov The increased potency of the [Pro(2), Met(13)] variant suggests that the amino acid changes lead to a more favorable conformation for receptor binding and activation.

Introducing conformational constraints, such as through the incorporation of non-natural amino acids or cyclization strategies, is a common approach to enhance the stability, potency, and receptor selectivity of peptide hormones. For instance, the substitution of Phe with the non-natural amino acid mesitylalanine (Msa) in somatostatin analogs has been shown to create more conformationally restricted and stable peptides. nih.govmdpi.com While such modifications have not been specifically reported for the [Pro(2), Met(13)]-somatostatin-14 backbone, these principles of peptide design are broadly applicable. The Pro(2) substitution itself introduces a degree of conformational rigidity at the N-terminus of the peptide.

Table 2: Comparative Biological Activity of Somatostatin-14 and [Pro(2), Met(13)]-somatostatin-14 in Frog Pituitary

CompoundReceptor Binding Affinity (IC50, nM)Effect on GRF-induced cAMP FormationEffect on GRF-induced GH Secretion
Somatostatin-145.6 ± 0.6InhibitionInhibition
[Pro(2), Met(13)]-somatostatin-141.2 ± 0.2InhibitionInhibition

Design and Synthesis of Somatostatin Analog Peptides with Enhanced Selectivity and Potency

The design of somatostatin analogs with improved therapeutic profiles hinges on modifying the native peptide structure to achieve greater stability, higher potency, and selectivity for specific somatostatin receptor subtypes (SSTR1-5). While extensive research has focused on creating analogs from the mammalian somatostatin-14 sequence, leading to clinically used drugs like octreotide (B344500), the [Pro(2), Met(13)]-somatostatin-14 variant presents an alternative scaffold for analog design.

The principles for designing potent and selective somatostatin analogs are well-established and would be applicable to the [Pro(2), Met(13)] backbone. These include:

Truncation: Reducing the peptide size to a core bioactive sequence can improve stability and selectivity. Octapeptide and hexapeptide analogs of somatostatin have proven successful. mdpi.com

D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers, particularly at position 8 (Trp), can protect against enzymatic degradation and stabilize the bioactive β-turn conformation. nih.gov

Conformational Constraint: Introducing cyclic structures, such as disulfide or lactam bridges, or incorporating conformationally restricted amino acids can lock the peptide into its bioactive shape, enhancing receptor affinity and selectivity. nih.govmdpi.com

Side Chain Modification: Altering the side chains of amino acids can fine-tune receptor subtype selectivity.

While the synthesis of [Pro(2), Met(13)]-somatostatin-14 itself has been accomplished for research purposes, detailed studies on the systematic design and synthesis of a library of its analogs with the aim of enhancing selectivity and potency are not extensively documented in the scientific literature. oup.com However, the higher intrinsic potency of this natural variant suggests that it could be a promising starting point for the development of novel, highly active somatostatin-based therapeutics.

Advanced Research Methodologies and Analytical Approaches for Somatostatin, Pro 2 Met 13

In Vitro and Ex Vivo Research Models

The study of Somatostatin (B550006), pro(2)-met(13)-, a variant of somatostatin, and its precursor processing relies heavily on sophisticated in vitro and ex vivo models. These systems allow for controlled investigation of the molecular and cellular mechanisms governing the biosynthesis and secretion of this important neuropeptide.

Cell Culture Systems and Transfected Models for Precursor Processing Studies

Cell culture systems are indispensable tools for dissecting the intricate pathways of prosomatostatin (B1591216) processing. The choice of cell line is critical, as the enzymatic machinery required for accurate cleavage of the precursor protein is not universally present across all neuroendocrine cells. nih.gov

Studies have demonstrated that certain neuroendocrine cell lines can efficiently process prosomatostatin into its biologically active forms, Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28). For instance, RIN 5F and AtT20 cells have been shown to accurately cleave prosomatostatin. nih.gov In contrast, other cell lines like GH4 and PC12 cells are deficient in this processing ability. nih.gov This differential processing capacity is not correlated with the cell's storage capacity or the level of precursor biosynthesis, suggesting the requirement of specific processing pathways present only in select neuroendocrine cell types. nih.gov

To overcome the limitations of endogenous expression, researchers utilize transfected models where cDNA encoding preprosomatostatin is introduced into various cell lines. This approach allows for the detailed study of specific cleavage events and the role of different processing enzymes. For example, expressing human prosomatostatin in AtT20 cells has revealed that SS-14 and SS-28 can be generated through different secretory pathways. nih.gov These studies have also highlighted the importance of specific cleavage sites, such as the dibasic R-K site, in targeting the precursor to the regulated secretory pathway. nih.gov

The table below summarizes the processing capabilities of different cell lines for prosomatostatin.

Cell LineProsomatostatin Processing CapabilityKey Findings
RIN 5F Efficient cleavage to SS-14 and SS-28. nih.govPossesses the necessary specific pathways for processing. nih.gov
AtT20 Efficient cleavage to SS-14 and SS-28. nih.govUsed to demonstrate differential secretory pathways for SS-14 and SS-28 generation. nih.gov
GH4 Inefficient processing. nih.govLacks the specific pathways required for prosomatostatin cleavage. nih.gov
PC12 Inefficient processing. nih.govInability to process does not correlate with storage capacity or biosynthesis level. nih.gov

Isolated Organ and Tissue Fragment Assays (e.g., Pituitary, Pancreas)

Isolated organ and tissue fragment assays provide a valuable ex vivo platform to study the physiological effects of somatostatin variants in a more integrated system than cell cultures. The pituitary gland and the pancreas are primary targets for somatostatin action and are therefore frequently used in these assays.

In the pituitary, isolated cell cultures and tissue fragments have been instrumental in demonstrating the inhibitory role of somatostatin on growth hormone (GH) release. nih.govnih.gov These systems allow for the direct application of somatostatin and its analogs to pituitary cells to measure the subsequent changes in hormone secretion. For example, studies using dispersed goldfish pituitary cells in static incubation have shown that somatostatin directly inhibits GH release at the cellular level. nih.gov Furthermore, these assays can be used to investigate the intracellular signaling pathways involved in somatostatin's inhibitory action. nih.gov

The isolated perfused pancreas is another critical model, particularly for studying the paracrine regulation of insulin (B600854) and glucagon (B607659) secretion by somatostatin. bohrium.comnih.gov Studies using isolated islets from normal and diabetic model animals have revealed the intricate relationship between somatostatin, insulin, and glucagon. For instance, in streptozotocin-induced diabetic rats, an inverse relationship between pancreatic somatostatin and insulin has been observed, with increased somatostatin content and release corresponding to the degree of insulin deficiency. bohrium.com

In Vivo Preclinical Animal Models

In vivo preclinical animal models are essential for understanding the systemic effects and physiological relevance of Somatostatin, pro(2)-met(13)- and the broader somatostatin system. Both non-mammalian and genetically modified mammalian models have provided significant insights.

Non-Mammalian Vertebrate Models for Somatostatin Variant Research (e.g., Frog, Goldfish, Anglerfish, Catfish)

Non-mammalian vertebrates have proven to be rich sources for the discovery and characterization of novel somatostatin variants, including those with proline substitutions. The frog, in particular, has been a key model for studying [Pro(2), Met(13)]somatostatin-14.

In the frog (Rana ridibunda), two distinct somatostatin precursors have been identified: one leading to the conventional somatostatin-14 (SS1) and another encoding for [Pro(2), Met(13)]somatostatin-14 (SS2). nih.gov This discovery highlighted that multiple somatostatin genes can be expressed in the brain of a tetrapod. nih.gov Studies on the frog pituitary have shown that both SS1 and SS2 can regulate adenohypophysial functions by inhibiting growth hormone release. uaeu.ac.ae Interestingly, the SS2 variant was found to be significantly more potent than SS1 in competing for somatostatin receptor binding. uaeu.ac.ae

Goldfish (Carassius auratus) have also been extensively used to investigate the inhibitory effects of somatostatin on growth hormone secretion. nih.govnih.gov In vivo studies involving intraperitoneal injections of somatostatin in goldfish have demonstrated a significant and transient decrease in serum GH levels. nih.govbohrium.com These models have been crucial in establishing the physiological role of somatostatin in growth regulation in fish. nih.gov

Anglerfish (Lophius piscatorius) and catfish have contributed to our understanding of prosomatostatin processing and the diversity of somatostatin peptides. nih.gov In anglerfish, two prosomatostatins are expressed in both neural and gastro-intestinal tissues, leading to the production of somatostatin-14 and somatostatin-28. nih.gov This is in contrast to mammals, where tissue-specific processing of a single precursor occurs. nih.gov A unique finding in anglerfish was the identification of a somatostatin-28 variant containing hydroxylysine. nih.gov

The following table summarizes key findings from non-mammalian vertebrate models.

Model OrganismKey Somatostatin Variants StudiedMajor Research Findings
Frog Somatostatin-14 (SS1) and [Pro(2), Met(13)]somatostatin-14 (SS2) nih.govIdentification of two distinct somatostatin precursors in a tetrapod; SS2 is more potent than SS1 in receptor binding. nih.govuaeu.ac.ae
Goldfish Somatostatin-14In vivo demonstration of somatostatin's inhibitory effect on growth hormone release. nih.govbohrium.com
Anglerfish Somatostatin-14 and Somatostatin-28Two distinct precursors are processed in a fixed, rather than tissue-specific, manner; identification of a hydroxylysine-containing somatostatin-28. nih.govnih.gov
Catfish Somatostatin-14 and Somatostatin-22Fasting increases somatostatin-14 mRNA levels in the hypothalamus and pancreatic islets, suggesting a role in modulating the GH-IGF-I axis. researchgate.net

Genetically Modified Animal Models for Somatostatin System Investigation

The advent of genetic engineering has provided powerful tools to investigate the complex functions of the somatostatin system in mammals. nih.gov Knockout and transgenic mice have been particularly valuable in elucidating the specific roles of different somatostatin receptors and the consequences of ablating the somatostatin gene itself. nih.govcyagen.com

Transgenic mice have also been employed to study the cell-specific processing of preprosomatostatin. nih.gov By expressing the somatostatin gene in specific cell types, such as the pituitary gonadotrophs, researchers have been able to confirm that accurate processing of the precursor can occur in neuroendocrine cells and that the resulting peptides enter the regulated secretory pathway. nih.gov

Biochemical and Biophysical Characterization Techniques

A variety of biochemical and biophysical techniques are employed to isolate, identify, and characterize prosomatostatin and its processed peptides, including Somatostatin, pro(2)-met(13)-.

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a cornerstone technique for the purification of somatostatin-related peptides from complex biological extracts, such as those from brain tissue or tumors. portlandpress.comnih.gov This method allows for the separation of different molecular forms of somatostatin with high resolution.

Gel filtration chromatography is used to separate molecules based on their size. This technique has been applied to demonstrate the presence of high molecular weight precursors of somatostatin in pituitary extracts. nih.gov

Immunoassays, such as radioimmunoassay (RIA), are highly sensitive methods used to quantify the levels of somatostatin and its precursors in various tissues and biological fluids. nih.gov

Electrophoretic techniques, including Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and isoelectric focusing, are used to determine the molecular weight and isoelectric point of purified prosomatostatin. nih.gov For instance, SDS-PAGE and immunoblotting of purified rat brain prosomatostatin revealed a major immunoreactive band with a molecular weight of approximately 13,000. nih.gov

Mass spectrometry provides detailed structural information, including the precise molecular weight and amino acid sequence of peptides. This technique is invaluable for the definitive identification of novel somatostatin variants and post-translational modifications.

Chromatographic and Electrophoretic Separation Methods (e.g., CE, MEKC, RP-HPLC)

The purification and analysis of Somatostatin, pro(2)-met(13)- from complex biological matrices are critically dependent on high-resolution separation techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) has been a cornerstone in the isolation of this peptide.

In the initial discovery of Somatostatin, pro(2)-met(13)- from the brain of the European green frog, Rana ridibunda, RP-HPLC was instrumental in purifying the peptide to homogeneity. nih.gov The process typically involves passing a crude or partially purified extract through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid, is used for elution. By gradually increasing the concentration of the organic solvent, peptides are eluted based on their hydrophobicity. This technique allowed for the successful separation of Somatostatin, pro(2)-met(13)- from the more abundant mammalian-type somatostatin-14, demonstrating its efficacy in resolving closely related peptide isoforms. nih.gov

While direct applications of capillary electrophoresis (CE) and micellar electrokinetic chromatography (MEKC) to Somatostatin, pro(2)-met(13)- are not extensively detailed in the literature, these methods offer powerful alternatives for peptide analysis. CE separates molecules based on their charge-to-size ratio in a narrow capillary, providing high efficiency and minimal sample consumption. MEKC, a modification of CE, incorporates micelles into the running buffer, allowing for the separation of neutral molecules and enhancing the resolution of charged species based on differential partitioning between the micelles and the aqueous buffer. These techniques would be highly suitable for assessing the purity of synthetic Somatostatin, pro(2)-met(13)- or quantifying it in physiological fluids.

Table 1: Overview of Separation Techniques for Peptide Analysis
TechniquePrinciple of SeparationSpecific Application for Somatostatin, pro(2)-met(13)-
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity.Successfully used for the isolation and purification of the native peptide from frog brain extracts. nih.gov
CE Differential migration of charged species in an electric field based on their electrophoretic mobility (charge-to-size ratio).Potential for high-efficiency purity assessment and quantification of synthetic or isolated peptide.
MEKC Differential partitioning of analytes between an aqueous buffer and pseudo-stationary phase micelles in an electric field.Applicable for enhancing the separation of peptide variants and related impurities.

Mass Spectrometry for Peptide Identification and Quantitation (e.g., LC-MS/MS, MALDI-TOF-MS, Peptide Mapping)

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of peptides like Somatostatin, pro(2)-met(13)-.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) provides rapid and accurate molecular weight determination of the intact peptide. nih.gov This technique would be used to confirm that the isolated or synthesized peptide has the correct mass corresponding to its amino acid sequence (Ala-Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Met-Cys), accounting for the disulfide bridge. nih.gov

For unambiguous sequence verification, tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov In this approach, the peptide is first separated by liquid chromatography and then introduced into the mass spectrometer. The peptide ion is selected (MS1) and then fragmented to produce a series of product ions (MS2). The resulting fragmentation pattern, which typically shows cleavage at the peptide bonds, provides the data needed to reconstruct the amino acid sequence. This process, often referred to as peptide mapping, would confirm the two substitutions (Pro for Gly2 and Met for Ser13) that distinguish this variant from mammalian somatostatin-14. nih.govresearchgate.net

Table 2: Mass Spectrometry Techniques for Characterizing Somatostatin, pro(2)-met(13)-
TechniquePrimary FunctionInformation Yielded
MALDI-TOF-MS Accurate molecular weight measurement.Confirmation of the intact mass of the peptide, verifying overall composition. nih.gov
LC-MS/MS Peptide fragmentation and sequencing.Provides definitive amino acid sequence and confirms post-translational modifications (e.g., disulfide bridge). nih.gov
Peptide Mapping Structural verification via enzymatic digestion followed by MS analysis.Confirms the primary structure, including the specific locations of the Pro2 and Met13 substitutions. researchgate.net

Receptor Binding Assays and Autoradiography

Understanding the functional activity of Somatostatin, pro(2)-met(13)- requires studying its interaction with somatostatin receptors (SSTRs). Receptor binding assays and autoradiography are key techniques for this purpose.

Receptor binding assays are used to determine the affinity and specificity of a ligand for its receptor. nih.govmerckmillipore.com In a competitive binding assay, a radiolabeled ligand (e.g., [125I-Tyr, D-Trp8]somatostatin-14) is incubated with a preparation of cells or membranes expressing SSTRs in the presence of increasing concentrations of an unlabeled competitor, in this case, Somatostatin, pro(2)-met(13)-. The ability of the unlabeled peptide to displace the radioligand is measured, and the concentration that inhibits 50% of the specific binding (IC50) is calculated. Studies on frog pituitary cells have shown that Somatostatin, pro(2)-met(13)- (also referred to as SS2) is significantly more potent than somatostatin-14 (SS1) in competing for these binding sites. nih.gov

Autoradiography is a technique used to visualize the distribution of radiolabeled substances in tissues. In the context of Somatostatin, pro(2)-met(13)-, tissue sections (e.g., from the frog pituitary) are incubated with a radiolabeled somatostatin analog. The sections are then exposed to a photographic emulsion or a sensitive phosphor screen. The resulting image reveals the anatomical location of the receptor binding sites. Autoradiographic studies have demonstrated that somatostatin binding sites are distributed throughout the pars distalis of the frog pituitary, indicating that this peptide may regulate multiple pituitary hormones. nih.gov

Table 3: Comparative Receptor Binding Affinity in Frog Pituitary
CompoundIC50 (nM)Potency Relative to Somatostatin-14
Somatostatin-14 (SS1)5.6 ± 0.61x
Somatostatin, pro(2)-met(13)- (SS2)1.2 ± 0.2~4.7x higher

Data sourced from Jeandel et al., J Neuroendocrinol, 1998. nih.gov

Molecular Biology Techniques for Gene and mRNA Analysis (e.g., Northern Blot, In Situ Hybridization, cDNA Cloning)

The discovery of Somatostatin, pro(2)-met(13)- provided strong evidence for the existence of a somatostatin gene family in tetrapods, distinct from the single gene found in mammals. nih.gov Molecular biology techniques are essential to isolate the gene encoding this variant, study its structure, and map its expression.

cDNA Cloning is the fundamental technique used to isolate the gene that codes for the Somatostatin, pro(2)-met(13)- precursor protein. nih.gov This involves reverse transcribing messenger RNA (mRNA) from a relevant tissue (e.g., frog brain) into complementary DNA (cDNA). This cDNA is then inserted into a plasmid vector and cloned in bacteria. The resulting cDNA library can be screened with a probe based on the known peptide sequence to identify and isolate the specific clone containing the gene. Sequencing this cDNA clone reveals the full primary structure of the precursor protein and provides insights into its processing. nih.gov

Northern Blot analysis is used to detect and quantify the specific mRNA transcript for the Somatostatin, pro(2)-met(13)- precursor in different tissues. Total RNA is extracted from various tissues, separated by gel electrophoresis, transferred to a membrane, and then hybridized with a labeled probe specific to the gene sequence obtained from cDNA cloning. This technique can reveal the size of the mRNA transcript and the relative abundance of its expression across different anatomical locations. nih.gov

In Situ Hybridization is a powerful technique that allows for the visualization of mRNA expression within the cellular context of a tissue. A labeled nucleic acid probe complementary to the mRNA of interest is hybridized to thin sections of tissue. The location of the probe, and thus the cells expressing the gene, is visualized by microscopy. This method could be used to confirm that the gene for Somatostatin, pro(2)-met(13)- is expressed in specific hypothalamic nuclei that are involved in pituitary regulation, as has been suggested. nih.gov

Table 4: Molecular Biology Techniques for Genetic Analysis
TechniquePurposeApplication to Somatostatin, pro(2)-met(13)-
cDNA Cloning Isolate and sequence the gene encoding a protein of interest.To determine the full sequence of the precursor protein and confirm the genetic basis of the variant. nih.gov
Northern Blot Detect and quantify a specific mRNA transcript in an RNA sample.To measure the level of gene expression in different tissues (e.g., brain, pancreas). nih.gov
In Situ Hybridization Localize specific mRNA transcripts within tissue sections.To identify the specific cell types and anatomical regions (e.g., hypothalamic nuclei) that synthesize the peptide. nih.gov

Preclinical Therapeutic Research and Mechanistic Investigations of Somatostatin, Pro 2 Met 13 and Its Analogs

Somatostatin (B550006) Analog Antiproliferative Mechanisms in Preclinical Oncology

The antitumoral activity of somatostatin analogs is a key area of preclinical investigation. These effects are mediated through a combination of direct actions on cancer cells and indirect influences on the tumor's supportive environment. nih.govsemanticscholar.org

Somatostatin analogs inhibit tumor proliferation through both direct and indirect pathways, which can be additive or synergistic. mcgill.ca Direct mechanisms are a consequence of the analog binding to somatostatin receptors (SSTRs) on the surface of neoplastic cells, while indirect mechanisms result from the analog binding to SSTRs on normal host cells, thereby altering the tumor microenvironment. mcgill.canih.gov

Direct Mechanisms:

Upregulation of Tyrosine Phosphatase Activity: A primary direct antiproliferative mechanism involves the activation of protein tyrosine phosphatases (PTPs). oup.com Binding of somatostatin analogs, particularly to SSTR2, stimulates the activity of PTPs like Src homology phosphatase-1 (SHP-1). oup.commdpi.com This activation counteracts the activity of tyrosine kinases associated with growth factor receptors (e.g., epidermal growth factor receptor). nih.gov By dephosphorylating key signaling molecules, PTPs can halt the cell cycle and inhibit proliferation. nih.govpnas.org Studies in pancreatic cancer cell lines have shown a direct correlation between the ability of analogs to stimulate tyrosine phosphatase activity and their potency in inhibiting cell growth. nih.govnih.gov

PI3K/AKT/mTOR Pathway Modulation: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Somatostatin analogs can inhibit this pathway. Activation of SSTR2 leads to the activation of SHP-1, which can dephosphorylate the p85 regulatory subunit of PI3K, thereby inhibiting its activity and that of its downstream effector, AKT. oup.com This dephosphorylation impairs cell proliferation signals. mdpi.com

Indirect Mechanisms:

Inhibition of Growth Factors: Somatostatin analogs can indirectly suppress tumor growth by inhibiting the secretion of various hormones and growth factors that promote proliferation, such as insulin-like growth factor-1 (IGF-1) and growth hormone (GH). semanticscholar.orgnih.govmdpi.com This systemic reduction in mitogenic factors creates a less favorable environment for tumor expansion. mcgill.ca

Immunomodulation: Analogs can also exert indirect effects by modulating the immune system, contributing to tumor control. nih.gov

Beyond cytostatic effects, somatostatin analogs actively inhibit the formation of new blood vessels and can trigger programmed cell death in preclinical models.

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Somatostatin analogs have been shown to be inhibitors of this process in various in vitro and in vivo models. aacrjournals.orgaacrjournals.org The mechanisms are both direct and indirect. nih.gov Directly, analogs can act on SSTRs present on vascular endothelial cells to inhibit their proliferation. nih.govproquest.com Indirectly, they inhibit the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF). nih.gov In animal models such as the chick chorioallantoic membrane and rat cornea neovascularization assays, the analog octreotide (B344500) demonstrated a significant reduction in new blood vessel formation. aacrjournals.orgaacrjournals.org

Apoptosis Induction: Somatostatin analogs can induce apoptosis, or programmed cell death, in tumor cells. mcgill.canih.gov This effect is often mediated through specific receptor subtypes, particularly SSTR3. ovid.com In animal models, nude mice xenografted with a neuroendocrine cell line (BON-1) and treated with high-dose octreotide showed a threefold increase in apoptotic cells compared to a placebo group. nih.gov Studies using AtT-20 mouse pituitary tumor cells have also demonstrated that the octreotide analog SMS 201-995 induces apoptosis in a cell-cycle-dependent manner. nih.gov The induction of pro-apoptotic proteins like p53 and Bax has been linked to this process. mdpi.com

Development of Receptor-Targeted Ligands for Research Applications

To dissect the specific functions of the five different somatostatin receptor subtypes (SSTR1-5), highly selective research ligands have been developed. These tools, including agonists that activate receptors and antagonists that block them, are crucial for understanding the physiological and pathophysiological roles of each SSTR subtype. nih.gov

The development of SSTR subtype-selective compounds has allowed researchers to probe the distinct signaling pathways associated with each receptor. nih.gov Agonists mimic the action of endogenous somatostatin at a specific receptor subtype, while antagonists bind to the receptor without activating it, thereby blocking the effects of natural somatostatin or other agonists. patsnap.comwikipedia.org This selectivity is critical for determining which receptor subtype is responsible for specific cellular effects, such as proliferation, apoptosis, or hormone secretion. nih.gov For instance, potent and selective SSTR3 antagonists have been created to help decipher the functions mediated by this specific receptor, which has been implicated in apoptosis. nih.gov

Examples of Subtype-Selective Somatostatin Receptor Ligands
CompoundTypePrimary Target Receptor(s)Reference
CH 275AgonistSSTR1 medchemexpress.com
S-346-011AgonistSSTR2 nih.gov
L-796778AgonistSSTR3 pnas.org
J-2156AgonistSSTR4 medchemexpress.com
CYN 154806AntagonistSSTR2 medchemexpress.comadooq.com
MK-4256AntagonistSSTR3 medchemexpress.comadooq.com
SSTR5 antagonist 1 (compound 25a)AntagonistSSTR5 medchemexpress.comadooq.com

To enhance therapeutic potential and explore receptor interactions, more complex analogs have been designed.

Multi-ligand Analogs: Since many tumors express multiple SSTR subtypes, multi-ligand analogs that can bind to several SSTRs have been developed. Pasireotide is a notable example, demonstrating high-affinity binding to SSTR1, SSTR2, SSTR3, and SSTR5. medchemexpress.comadooq.com This broad receptor profile allows it to potentially elicit a wider range of antiproliferative effects compared to SSTR2-preferential analogs like octreotide.

Chimeric Analogs: Chimeric molecules have been synthesized to target two different receptor systems simultaneously. A prominent area of research involves somatostatin-dopamine chimeric compounds. mdpi.com These molecules are designed based on the observation that SSTRs and dopamine (B1211576) receptors can form heterodimers on the cell surface, resulting in enhanced functional activity. mdpi.comnih.gov By engaging both receptor types, these chimeras aim to produce a more potent antiproliferative and anti-secretory effect than could be achieved with a single-target analog. mdpi.com

Preclinical Imaging and Radiopharmaceutical Development for Somatostatin Receptor Targeting

The high expression of SSTRs on many neuroendocrine and other tumors makes them excellent targets for molecular imaging. nih.gov Radiolabeled somatostatin analogs are used as radiopharmaceuticals to visualize and characterize these tumors in preclinical models, paving the way for clinical diagnostics and radionuclide therapy. semanticscholar.orgkoreascience.krresearchgate.net

The development process involves attaching a radionuclide (a radioactive isotope) to a somatostatin analog via a chelator molecule like DOTA. semanticscholar.org The choice of radionuclide depends on the imaging modality; positron emitters like Gallium-68 (⁶⁸Ga) are used for Positron Emission Tomography (PET), while gamma emitters like Indium-111 (¹¹¹In) are used for Single-Photon Emission Computed Tomography (SPECT). snmjournals.orgnih.gov

Both SSTR agonists and, more recently, antagonists have been developed for imaging. nih.gov Preclinical studies have shown that radiolabeled antagonists may offer advantages over agonists. nih.gov Antagonists tend to bind to a higher number of receptor sites on the tumor cell surface, which can result in higher tumor uptake and better image contrast. snmjournals.orgnih.gov These preclinical imaging studies are vital for evaluating the biodistribution, tumor-targeting efficacy, and pharmacokinetic properties of new radiolabeled analogs before they are considered for clinical use. iiarjournals.org

Common Radionuclides and Analogs in Preclinical SSTR Imaging
RadionuclideImaging ModalityExample Analog ConjugateReference
Gallium-68 (⁶⁸Ga)PET⁶⁸Ga-DOTA-TATE / ⁶⁸Ga-DOTA-TOC (Agonists) nih.gov
Gallium-68 (⁶⁸Ga)PET⁶⁸Ga-NODAGA-JR11 (Antagonist) snmjournals.org
Indium-111 (¹¹¹In)SPECT¹¹¹In-DTPA-octreotide (Agonist) snmjournals.orgnih.gov
Lutetium-177 (¹⁷⁷Lu)Therapeutic/SPECT¹⁷⁷Lu-DOTA-TATE (Agonist) nih.gov
Copper-64 (⁶⁴Cu)PET⁶⁴Cu-DOTA-TATE (Agonist) semanticscholar.org

Radiolabeled Somatostatin Analogs for Receptor-Mediated Diagnostics in Preclinical Studies

The fundamental principle of receptor-mediated diagnostics using somatostatin analogs lies in the high density of somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), on the surface of various neuroendocrine tumors (NETs). researchgate.netnih.gov Preclinical research focuses on exploiting this physiological characteristic by designing and testing radiolabeled somatostatin analogs that bind to these receptors with high affinity and specificity, thereby allowing for non-invasive visualization of tumors. nih.gov

The diagnostic agent is typically a conjugate molecule composed of three parts: a somatostatin analog peptide, a bifunctional chelator, and a radionuclide. The peptide analog provides the targeting capability for SSTR-expressing cells. The chelator, such as DTPA (diethylenetriaminepentaacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), securely binds the metallic radionuclide. nih.gov The choice of radionuclide determines the imaging modality.

SPECT Imaging: Radionuclides like Indium-111 (¹¹¹In) are used for Single Photon Emission Computed Tomography (SPECT). nih.gov ¹¹¹In-pentetreotide was one of the first widely used agents in this class. nih.gov

PET Imaging: Positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) are coupled with analogs for Positron Emission Tomography (PET), which offers superior spatial resolution and quantitative capabilities compared to SPECT. nih.gov Analogs like ⁶⁸Ga-DOTATOC and ⁶⁸Ga-DOTATATE are extensively evaluated in preclinical models and used clinically. nih.govnih.gov

Preclinical studies in animal models are essential to validate the potential of new radiolabeled analogs. These investigations typically involve synthesizing the radiopharmaceutical and assessing its stability, receptor binding affinity, and in vivo imaging characteristics in tumor-bearing animals, often mice or rats. nih.govnih.gov For example, studies with ⁶⁸Ga-DOTATOC have demonstrated its high radiochemical purity (>98%) and stability in human serum, which are prerequisites for effective in vivo application. nih.govmums.ac.irnih.gov The successful imaging of SSTR-positive tumors in these preclinical models provides the rationale for translation to clinical trials. researchgate.net

Evaluation of Preclinical Biodistribution in Somatostatin Receptor-Rich Tissues

Biodistribution studies are a critical component of preclinical evaluation, providing quantitative data on the uptake and clearance of a radiolabeled compound in various organs and tissues over time. These studies are typically performed in healthy or tumor-bearing rodents, where the radiopharmaceutical is administered, and tissue samples are harvested at specific time points to measure radioactivity concentration, often expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.govnih.gov

The biodistribution profile of a somatostatin analog is dictated by its affinity for SSTRs and its pharmacokinetic properties. High uptake is expected and desired in SSTR-positive tissues, including tumors and certain normal organs like the pancreas and adrenal glands. nih.govmums.ac.ir Conversely, rapid clearance from non-target tissues, such as blood and muscle, is crucial for achieving high-contrast images. nih.gov

Preclinical studies on established analogs like ⁶⁸Ga-DOTATOC provide a clear example of a favorable biodistribution profile. In Syrian rats, ⁶⁸Ga-DOTATOC showed rapid blood clearance, with minimal activity remaining after two hours. nih.gov Significant uptake was observed in SSTR-rich organs, with the highest concentration in the pancreas (12.83 %ID/g) and adrenal glands (0.91 %ID/g) at 15 minutes post-injection. nih.govmums.ac.irnih.gov The primary route of excretion for these hydrophilic peptide analogs is through the kidneys, which consequently show high levels of radioactivity. nih.govnih.gov

The data gathered from these preclinical biodistribution studies are fundamental for several reasons:

They confirm the targeting specificity of the analog.

They help in calculating radiation dosimetry estimates for various organs, predicting potential toxicity, particularly to the kidneys. mums.ac.irnih.govnih.gov

They establish the optimal time points for imaging after injection to achieve the best tumor-to-background contrast. nih.gov

Table 1: Biodistribution of ⁶⁸Ga-DOTATOC in Syrian Rats (%ID/g) Data represents the mean percentage of injected dose per gram of tissue at various time points post-injection. Adapted from preclinical studies. nih.govmums.ac.irnih.gov

Tissue15 min45 min120 min
Blood 1.830.440.18
Pancreas 12.838.365.31
Adrenal Glands 0.910.610.44
Kidneys 11.9010.327.91
Spleen 0.160.130.09
Liver 0.220.200.14
Bone 0.130.110.08
Muscle 0.140.090.06

Q & A

Q. Q. What guidelines ensure rigorous reporting of Somatostatin, pro(2)-met(13)- research for peer review?

  • Methodological Answer :
  • Adhere to CONSORT or STROBE checklists for experimental transparency .
  • Deposit raw data (spectra, dose-response curves) in public repositories (e.g., Zenodo) with DOI links .
  • Disclose all preprocessing steps (e.g., baseline correction in chromatograms) and outlier exclusion criteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.